1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde
Description
1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a trifluoromethyl group at position 3, a methyl group at position 1, a 3-(trifluoromethyl)phenylsulfanyl moiety at position 5, and a carbaldehyde functional group at position 2.
Synthesis of such pyrazole derivatives typically involves cyclocondensation reactions or nucleophilic substitution at the pyrazole core. For example, analogous compounds like 1-methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde () are synthesized via propargylation or substitution reactions using arylthiols . The trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide or via Ullmann-type coupling (), while carbaldehyde groups are often installed via Vilsmeier-Haack formylation .
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N2OS/c1-21-11(9(6-22)10(20-21)13(17,18)19)23-8-4-2-3-7(5-8)12(14,15)16/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQILMHDSKZRJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)SC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C18H15F6N2OS
- Molecular Weight : 404.38 g/mol
- CAS Number : 318247-69-7
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against various microbial strains:
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Antibacterial Activity :
- The compound has shown significant antibacterial properties, particularly against antibiotic-resistant strains such as Staphylococcus aureus and Enterococcus faecalis. In vitro assays demonstrated that it inhibited the growth of these bacteria at concentrations lower than traditional antibiotics like vancomycin .
- A selectivity factor greater than 20 indicates low toxicity to human cells, suggesting its potential for therapeutic use against resistant infections .
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Antifungal Activity :
- Research involving derivatives of the pyrazole structure revealed moderate antifungal activities against pathogens like Fusarium oxysporum and Gibberella zeae. Some derivatives achieved over 50% inhibition at concentrations of 100 µg/mL, outperforming standard fungicides like carboxin .
- The compound's structural features contribute to its ability to disrupt fungal cell membranes and inhibit growth effectively.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the synthesis of various N-(trifluoromethyl)phenyl substituted pyrazole derivatives, including the target compound. These derivatives were tested for their ability to eradicate preformed biofilms of MRSA. The results indicated that certain compounds were significantly more effective than vancomycin, with minimal cytotoxicity observed in human embryonic kidney cells .
Study 2: Antifungal Potential
In another investigation, a series of pyrazole derivatives were synthesized and tested against phytopathogenic fungi. The findings demonstrated that specific compounds exhibited notable antifungal activity, with effective inhibition rates surpassing those of commonly used fungicides. This suggests a promising avenue for agricultural applications in controlling fungal diseases .
Data Tables
| Biological Activity | Target Organism | Inhibition (%) at 100 µg/mL | Comparison with Control |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | >70% | More effective than vancomycin |
| Antifungal | Fusarium oxysporum | >50% | Better than carboxin |
| Antifungal | Gibberella zeae | >50% | Better than boscalid |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde have been synthesized and tested for their efficacy against various pathogens. A study demonstrated that certain pyrazole derivatives showed promising antifungal and antibacterial activities, suggesting that this compound could be a candidate for further development in antimicrobial therapies .
Anti-Tuberculosis Potential
The compound's structural similarities to known antitubercular agents suggest its potential as a lead compound in the fight against tuberculosis. Investigations into related pyrazole compounds have shown activity against Mycobacterium tuberculosis, indicating that modifications to the pyrazole structure could enhance its bioactivity against this pathogen .
Agrochemicals
Herbicidal Activity
Pyrazole derivatives have been explored for their herbicidal properties. The trifluoromethyl group is known to enhance the biological activity of agrochemicals. Studies have indicated that compounds with similar structures can inhibit weed growth effectively, positioning them as potential candidates for the development of new herbicides .
Insecticidal Properties
The unique chemical structure of this compound may also confer insecticidal properties. Research into related compounds has shown efficacy against various insect pests, which could lead to environmentally friendly pest control solutions .
Material Science
Polymer Chemistry
The compound's ability to act as a building block in polymer synthesis has been explored. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and advanced materials .
Fluorescent Materials
Research has also suggested that pyrazole compounds can be utilized in the development of fluorescent materials. The incorporation of trifluoromethyl groups can improve the photophysical properties of these materials, leading to applications in sensors and imaging technologies .
Data Summary Table
Case Studies
- Antimicrobial Activity Study : A recent investigation into a series of pyrazole derivatives demonstrated that modifications to the pyrazole ring could significantly enhance antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting that this compound may be similarly effective .
- Agrochemical Research : In a study focused on herbicidal activity, several trifluoromethyl-substituted pyrazoles were tested in field trials, showing promising results in controlling weed populations without adversely affecting crop yield .
- Material Development : Research into the use of this compound in polymer formulations revealed that incorporating it into polycarbonate matrices improved impact resistance and thermal stability, making it suitable for high-performance applications .
Chemical Reactions Analysis
Key Functionalization Reactions
The compound’s reactivity centers on its aldehyde group and sulfanyl substituent. Notable transformations include:
Aldehyde Functionalization
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Condensation Reactions : The aldehyde participates in oxime formation (via hydroxylamine) and imine formation (via amines). These reactions are critical for modifying bioactivity or introducing new functional groups .
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Oxidation : While not explicitly detailed in the sources, aldehydes typically oxidize to carboxylic acids. A related carboxylic acid derivative (1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid) has been synthesized, suggesting potential oxidation pathways .
Sulfanyl Group Reactions
The sulfanyl substituent enables nucleophilic substitution or oxidation. For example:
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Oxidation : Sulfanyl groups can oxidize to sulfoxides or sulfones, though specific conditions for this compound are not detailed in the provided sources.
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Cross-Coupling : The sulfanyl group may participate in metal-catalyzed coupling reactions, though this is inferred from general pyrazole chemistry .
Pyrazole Ring Functionalization
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Lithiation : Deprotonation of the pyrazole ring followed by quenching with electrophiles (e.g., carbon dioxide, boronate esters) introduces functional groups at specific positions .
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Bromination : NBS-mediated bromination enables subsequent Br-Li exchange to install substituents (e.g., aldehydes, acids) .
Mechanistic Insights
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Hydrogen Bonding : The aldehyde group and nitrogen atoms in the pyrazole ring can form intermolecular C—H⋯N hydrogen bonds, influencing crystal packing and solubility .
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π-π Interactions : The aromatic pyrazole and phenyl rings may engage in π-π stacking, affecting bioavailability and reactivity in biological systems .
Comparison of Reaction Conditions
Structural and Functional Implications
The compound’s trifluoromethyl groups enhance electron-withdrawing effects, stabilizing intermediates and influencing reaction regioselectivity. The sulfanyl group’s electronic and steric properties further modulate reactivity, enabling targeted functionalization.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl groups at positions 3 and 5 in the target compound enhance electrophilicity at the carbaldehyde group compared to chlorine or hydrogen substituents .
- Steric Hindrance : The 3-(trifluoromethyl)phenylsulfanyl group introduces greater steric bulk compared to smaller substituents like 3-chlorophenyl, which may influence binding interactions in biological systems .
Reactivity Trends :
- The carbaldehyde group in the target compound is highly reactive toward nucleophiles (e.g., amines, hydrazines), enabling the formation of oximes or hydrazones (as seen in ) .
- The trifluoromethyl groups stabilize the pyrazole ring against hydrolysis but may complicate purification due to increased hydrophobicity .
Crystallographic and Physicochemical Properties
Crystal structures of related compounds reveal key differences in molecular conformation:
- Hydrogen Bonding : The carbaldehyde group participates in intermolecular hydrogen bonds, stabilizing the crystal lattice ().
Q & A
Q. What are the standard synthetic routes for introducing the aldehyde group in pyrazole-4-carbaldehyde derivatives?
The aldehyde group in pyrazole-4-carbaldehydes is typically introduced via condensation reactions under alkaline conditions. For example, formaldehyde can react with a pyrazole precursor, such as 3-(trifluoromethyl)-5-chloropyrazole, to yield the aldehyde-substituted pyrazole. This method requires careful pH control to avoid side reactions, particularly with trifluoromethyl groups, which may hydrolyze under harsh conditions . Ultrasound-assisted synthesis has also been explored to enhance reaction efficiency and reduce byproducts .
Q. Which characterization techniques are most reliable for confirming the structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated in studies of analogous pyrazole derivatives (e.g., R factor = 0.049, data-to-parameter ratio = 13.4) . Complementary techniques include:
Q. How does the reactivity of the aldehyde group influence downstream applications?
The aldehyde group participates in condensation reactions to form oximes, hydrazones, or Schiff bases, which are pivotal in synthesizing bioactive derivatives. For instance, O-(4-chlorobenzoyl)oxime derivatives of similar pyrazole carbaldehydes have been prepared for structural studies, requiring anhydrous conditions to prevent aldehyde oxidation .
Q. What safety protocols are critical when handling this compound?
- Ventilation : Avoid inhalation of dust/vapors due to potential respiratory irritation .
- Protective gear : Use nitrile gloves and goggles to prevent skin/eye contact .
- Storage : Keep in a dry, cool environment away from oxidizers to prevent decomposition .
Advanced Research Questions
Q. How do low data-to-parameter ratios in X-ray crystallography affect structural accuracy?
Low data-to-parameter ratios (e.g., 13.0–13.4) can reduce the precision of bond-length and angle measurements. Mitigation strategies include collecting high-resolution data at low temperatures (e.g., 113 K) and refining models with restraints based on similar structures .
Q. What strategies optimize the introduction of sulfanyl groups at the 5-position of the pyrazole ring?
Competing substituents (e.g., trifluoromethyl groups) may sterically hinder sulfanyl group incorporation. Using thiolate nucleophiles in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) improves yields. For example, 3-chlorophenylsulfanyl analogs were synthesized via SNAr reactions, requiring strict moisture control .
Q. How do solvent choices impact reaction pathways in pyrazole derivative synthesis?
DMF enhances nucleophilicity in substitution reactions but may promote side reactions with aldehydes. In contrast, THF or dichloromethane is preferred for acid-sensitive intermediates. For example, K₂CO₃ in DMF facilitated thiolalkylation in 1,3,4-oxadiazole derivatives .
Q. What are the advantages of ultrasound-assisted synthesis over conventional methods?
Ultrasound reduces reaction times and improves yields by enhancing mass transfer and cavitation. For pyrazolone derivatives, ultrasound achieved 85% yield in 2 hours vs. 12 hours conventionally, with fewer byproducts .
Q. How can structural analogs guide bioactivity studies for this compound?
Pyrazole derivatives with sulfonamide or oxime groups exhibit antimicrobial and anti-inflammatory properties. Molecular docking studies of similar compounds (e.g., SC-58125, a COX-2 inhibitor) suggest targeting enzymes like cyclooxygenase or bacterial efflux pumps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
